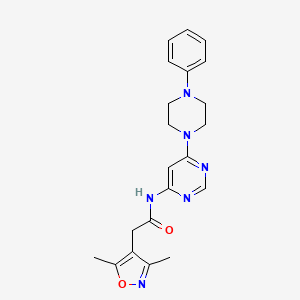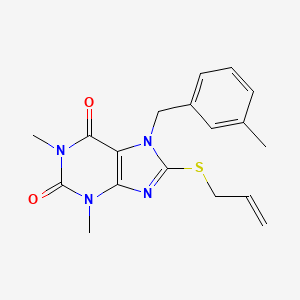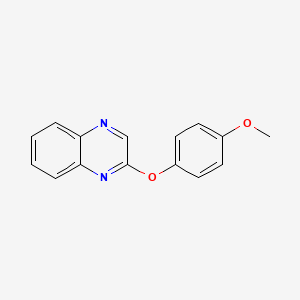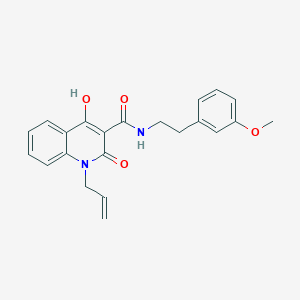
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Synthesis and Imaging
The synthesis of novel radioligands for positron emission tomography (PET) imaging, specifically targeting the translocator protein (18 kDa), involves compounds related to 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide. These ligands, including DPA-714 and its derivatives, have been developed to allow for in vivo imaging of neuroinflammation and other pathologies where the translocator protein is upregulated. The synthesis processes have been optimized for radiolabeling with fluorine-18, offering high radiochemical yields and purity for PET applications (Dollé et al., 2008).
Anticancer and Anti-inflammatory Agents
A series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, related by their structural motif to 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide, exhibit promising biological activities, indicating their potential as therapeutic agents in cancer treatment and inflammation control (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Compounds with structural similarities to 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been explored for their role in enzyme inhibition, showing potential as therapeutic agents for various diseases. The inhibition of specific phosphodiesterases and other enzymes implicated in disease pathways has been a particular focus, highlighting the chemical class's versatility in drug development (Dumaitre & Dodic, 1996).
Antimicrobial Activity
Novel derivatives synthesized from key intermediates related to 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been evaluated for their antimicrobial properties. These studies have shown that such compounds possess significant antimicrobial activities, making them potential candidates for developing new antibacterial and antifungal therapies (Majithiya & Bheshdadia, 2022).
G-Quadruplex Stabilization and Cytotoxic Activity
Research into the stabilization of G-quadruplex DNA structures has identified compounds within this structural family as effective stabilizers, correlating with cytotoxic activity against certain cancer cell lines. This suggests potential applications in cancer therapy, where selective stabilization of G-quadruplexes can inhibit cancer cell proliferation (Blankson et al., 2013).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-18(16(2)29-25-15)12-21(28)24-19-13-20(23-14-22-19)27-10-8-26(9-11-27)17-6-4-3-5-7-17/h3-7,13-14H,8-12H2,1-2H3,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVWJRGSDDVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)
![2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768453.png)
![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2768454.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)




